molecular formula C14H8Br2 B050430 Bis(4-bromophenyl)acetylene CAS No. 2789-89-1

Bis(4-bromophenyl)acetylene

Cat. No.: B050430
CAS No.: 2789-89-1
M. Wt: 336.02 g/mol
InChI Key: FJQGIJIHOXZMMJ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)acetylene:

Preparation Methods

Synthetic Routes and Reaction Conditions: Suzuki-Miyaura coupling . This reaction involves the coupling of phenylacetylene with 4-bromophenylboronic acid (or sodium 4-bromophenylborate) in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its functional group tolerance.

Industrial Production Methods: While specific industrial production methods for bis(4-bromophenyl)acetylene are not widely documented, the Suzuki-Miyaura coupling remains a preferred method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)acetylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylene derivatives .

Mechanism of Action

The mechanism by which bis(4-bromophenyl)acetylene exerts its effects largely depends on its role in specific reactions. For example, in Suzuki-Miyaura coupling, the mechanism involves:

Comparison with Similar Compounds

  • Bis(4-chlorophenyl)acetylene
  • Bis(4-fluorophenyl)acetylene
  • Bis(4-iodophenyl)acetylene

Comparison: Bis(4-bromophenyl)acetylene is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392718
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-89-1
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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